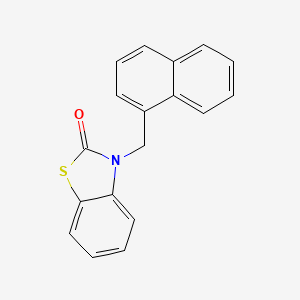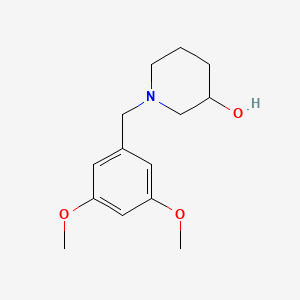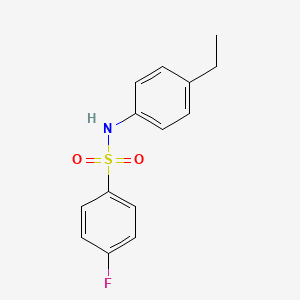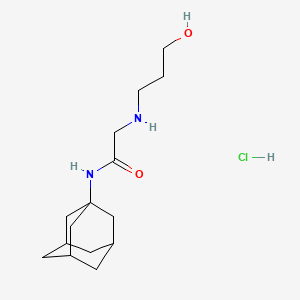
S-allyl (phenylacetyl)thiocarbamate
Descripción general
Descripción
“S-allyl (phenylacetyl)thiocarbamate” is a specific type of thiocarbamate. Thiocarbamates are a well-established substance class within organic chemistry . They are known for their versatility, partially derived from their isomeric character: O-organyl and S-organyl thiocarbamates as well as dithiocarbamates .
Synthesis Analysis
An efficient isocyanide-based synthesis of S-thiocarbamates has been discovered and thoroughly investigated . The new reaction protocol is a one-pot procedure and allows the direct conversion of N-formamides into thiocarbamates by initial dehydration with p-toluene sulfonyl chloride to the respective isocyanide and subsequent addition of a sulfoxide component .Molecular Structure Analysis
While specific structural information for “S-allyl (phenylacetyl)thiocarbamate” is not available, general information about thiocarbamates can be provided. Thiocarbamates are known for their isomeric character: O-organyl and S-organyl thiocarbamates as well as dithiocarbamates . The crystal structure of a related compound, Zineb, has been studied, revealing polymeric layers held together by a hydrogen bonding network between the amine N-atoms and the thiocarbamate S atoms .Chemical Reactions Analysis
The synthesis of S-thiocarbamates often relies on the conversion of phosgene or its derivatives by subsequent addition of an amine and a thiol or vice versa or, alternatively, the conversion of organic isocyanates utilizing thiols . An efficient isocyanide-based synthesis of S-thiocarbamates has been discovered .Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
S-prop-2-enyl N-(2-phenylacetyl)carbamothioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO2S/c1-2-8-16-12(15)13-11(14)9-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,13,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCFMYJTTVMLTG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC(=O)NC(=O)CC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
S-prop-2-enyl N-(2-phenylacetyl)carbamothioate | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(6-amino-5-cyano-3-methyl-1,4-dihydropyrano[2,3-c]pyrazol-4-yl)-2,4,6-trimethylbenzyl acetate](/img/structure/B3845301.png)
![2-[(2-bromo-4-chlorophenyl)amino]-N'-(1-methylpropylidene)acetohydrazide](/img/structure/B3845319.png)


![2-(2-{4-[(4-bromo-2-thienyl)methyl]-1-piperazinyl}ethoxy)ethanol](/img/structure/B3845338.png)


![2-{2-[4-(4-methylbenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845351.png)
![3-(4-ethylphenyl)-2-[4-(4-methylphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B3845358.png)
![2-{2-[4-(3-fluorobenzyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B3845365.png)
![5-(aminomethyl)-4-[(1R)-1-(4-fluorophenyl)ethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B3845375.png)

![(3,4-difluorobenzyl)methyl[2-(2-pyridinyl)ethyl]amine](/img/structure/B3845380.png)
![ethyl 4-[(mesitylsulfonyl)amino]benzoate](/img/structure/B3845399.png)